molecular formula C7H5ClN2S B1356531 3-Chloro-4-thiocyanatoaniline CAS No. 3226-46-8

3-Chloro-4-thiocyanatoaniline

Cat. No.: B1356531
CAS No.: 3226-46-8
M. Wt: 184.65 g/mol
InChI Key: TUHUVPGYYIDKLW-UHFFFAOYSA-N
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Description

3-Chloro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5ClN2S. It is characterized by the presence of a chlorinated benzene ring with an amino group at position 4 and a thiocyanate group at position 3. This compound is used in various chemical and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-thiocyanatoaniline can be synthesized through the thiocyanation of 3-chloroaniline. One common method involves the reaction of 3-chloroaniline with sodium thiocyanate in the presence of an oxidizing agent such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in a solvent like methanol at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration, and reaction time, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-thiocyanatoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted anilines.

    Oxidation: Sulfonyl chlorides, sulfonic acids.

    Reduction: Thiols, amines

Scientific Research Applications

3-Chloro-4-thiocyanatoaniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-chloro-4-thiocyanatoaniline involves its reactivity with various biological molecules. The thiocyanate group can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-thiocyanatoaniline
  • 4-Chloro-3-thiocyanatoaniline
  • 2,3-Dichloro-4-thiocyanatoaniline

Uniqueness

3-Chloro-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

(4-amino-2-chlorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHUVPGYYIDKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538604
Record name 4-Amino-2-chlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3226-46-8
Record name 4-Amino-2-chlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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